4-Chloro-2-(4-fluorophenyl)quinazoline
Description
Historical Context and Significance of the Quinazoline (B50416) Scaffold
The journey of quinazoline in medicinal chemistry began with the exploration of natural products. The first quinazoline alkaloid to be isolated was vasicine (B45323) from the Indian medicinal plant Adhatoda vasica in 1888. scielo.br The core quinazoline structure itself was first synthesized in 1903. researchgate.net Over the decades, researchers have recognized the quinazoline nucleus as a "privileged structure". google.com This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug design. nih.gov The rigid, planar nature of the quinazoline ring system, combined with its capacity for diverse substitutions, allows for the precise spatial arrangement of functional groups to interact with various biological receptors and enzymes.
Broad Pharmacological Spectrum of Quinazoline Derivatives
The versatility of the quinazoline scaffold is demonstrated by the wide array of pharmacological activities its derivatives possess. nih.govekb.eg This structural motif is at the heart of numerous approved drugs and clinical candidates targeting a range of diseases. scielo.brnih.govnih.gov The therapeutic applications of quinazoline derivatives are extensive, underscoring their importance in pharmaceutical sciences.
Key therapeutic areas for quinazoline derivatives include:
Anticancer: Perhaps the most significant application, with several quinazoline-based drugs approved as kinase inhibitors for cancer therapy. researchgate.netresearchgate.net
Antihypertensive: Certain derivatives act as antagonists of α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure. scielo.brresearchgate.net
Antimicrobial: The scaffold has been incorporated into agents with antibacterial and antifungal properties. nih.govnih.gov
Anti-inflammatory: Quinazoline derivatives have been developed as potent anti-inflammatory agents. nih.govmdpi.com
Anticonvulsant: The central nervous system is another target, with some derivatives showing efficacy in controlling seizures. nih.gov
Table 1: Examples of Marketed Drugs Featuring the Quinazoline Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action |
| Gefitinib (B1684475) | Anticancer | EGFR Tyrosine Kinase Inhibitor |
| Erlotinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |
| Lapatinib | Anticancer | Dual EGFR/HER2 Tyrosine Kinase Inhibitor |
| Prazosin | Antihypertensive | α1-Adrenergic Receptor Antagonist |
| Doxazosin | Antihypertensive | α1-Adrenergic Receptor Antagonist |
Role of Halogenated Quinazolines in Drug Discovery
Halogenation is a powerful and widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinazoline scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties. researchgate.netmdpi.com Halogenated quinazolines often serve as crucial intermediates in the synthesis of complex drug molecules. mdpi.com
The strategic placement of halogens can lead to several benefits:
Enhanced Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction that can increase the binding affinity of a drug to its target protein.
Improved Metabolic Stability: The presence of a halogen, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the drug's half-life.
Increased Membrane Permeability: Halogenation can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its site of action.
Synthetic Handles: Halogen atoms, especially chlorine and bromine, act as excellent leaving groups in cross-coupling reactions, providing a versatile point for further molecular elaboration. mdpi.com
Overview of 4-Chloro-2-(4-fluorophenyl)quinazoline within the Quinazoline Class
Within the vast family of halogenated quinazolines, this compound stands out as a key synthetic intermediate. This compound is not typically an end-product therapeutic agent itself but rather a versatile building block for the construction of more complex, biologically active molecules.
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | 113242-33-4 |
| Molecular Formula | C₁₄H₈ClFN₂ |
| Molecular Weight | 258.68 g/mol |
| Appearance | Solid (Typical) |
| Primary Role | Synthetic Intermediate |
The structure of this compound is primed for further chemical modification. The key to its utility lies in the chlorine atom at the 4-position of the quinazoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the facile displacement of the chloro group by a wide variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is a cornerstone for creating libraries of diverse 4-substituted quinazoline derivatives for biological screening.
The synthesis of this compound typically involves the chlorination of its precursor, 2-(4-fluorophenyl)quinazolin-4(3H)-one. nih.gov This conversion is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is a much more reactive electrophile, ready for coupling with desired nucleophiles. The 2-(4-fluorophenyl) moiety is a common feature in many potent kinase inhibitors, and by using this compound as a starting material, medicinal chemists can efficiently synthesize novel drug candidates for evaluation, particularly in the realm of oncology. nih.govgoogle.com
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPMRJZDRZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406089 | |
| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113242-33-4 | |
| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Insights of 4 Chloro 2 4 Fluorophenyl Quinazoline
Anticancer Activity and Mechanism of Action
No direct studies detailing the anticancer activity or mechanism of action for 4-Chloro-2-(4-fluorophenyl)quinazoline were identified. Research focuses on its derivatives.
Inhibition of Receptor Tyrosine Kinases
Epidermal Growth Factor Receptor (EGFR) Inhibition
There is no available data measuring the inhibitory activity (e.g., IC₅₀ values) of this compound against the Epidermal Growth Factor Receptor (EGFR). Studies on EGFR inhibition in this chemical family are centered on 4-anilinoquinazoline derivatives, which are synthesized from this compound.
Kinase Insert Domain Containing Receptor (KDR/VEGFR2) Inhibition and Angiogenesis Modulation
Specific data on the inhibition of KDR/VEGFR2 or the modulation of angiogenesis by this compound is not present in the reviewed literature. The anti-angiogenic properties reported for this class of compounds are attributed to more complex derivatives designed to interact with the ATP-binding site of VEGFR-2.
Dual Kinase Inhibition Profiles
As there is no evidence of its activity against either EGFR or VEGFR2 individually, there is consequently no information available on any potential dual kinase inhibition profile for this compound.
Cellular Antiproliferative Effects
Impact on Cell Proliferation and Survival Pathways
No studies were found that evaluated the direct impact of this compound on cancer cell proliferation or its effects on cell survival pathways, such as apoptosis or cell cycle regulation.
Induction of Cell Cycle Arrest
Research into the effects of this compound on the cell cycle of cancer cells has revealed its capability to halt cell division at specific phases. In studies involving the human gastric cancer cell line MGC-803, treatment with this compound led to a notable arrest of the cell cycle in the G2/M phase. This G2/M phase arrest is a critical mechanism for controlling cell proliferation, as it prevents cells from entering mitosis, thereby inhibiting the growth of tumors. The induction of cell cycle arrest is a key indicator of the compound's potential as a chemotherapeutic agent.
Apoptosis Induction and Modulation of Apoptotic Proteins (e.g., Bcl-2, Bax, PARP)
Beyond halting the cell cycle, this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial characteristic for an anticancer compound, as it leads to the elimination of malignant cells. The apoptotic mechanism of this compound involves the modulation of key regulatory proteins.
Studies have demonstrated that treatment with this compound results in a significant upregulation of the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio is a well-known trigger for the intrinsic apoptotic pathway. This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of caspases and the execution of the apoptotic program. While the direct effect on Poly (ADP-ribose) polymerase (PARP) cleavage by this specific compound is not detailed in the available research, the modulation of the Bax/Bcl-2 ratio strongly supports its role as an inducer of apoptosis.
Inhibition of Cell Migration
Information regarding the specific effects of this compound on the inhibition of cell migration is not available in the currently reviewed scientific literature. Further studies, such as wound healing or transwell migration assays, would be necessary to elucidate its potential in preventing cancer cell metastasis.
In Vitro Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines, demonstrating its potential as a broad-spectrum anticancer agent.
The compound has shown significant cytotoxic activity against various human cancer cell lines. Notably, it has been tested against human gastric cancer (MGC-803), breast cancer (MCF-7), and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for these cell lines. The potent activity against these diverse cancer types highlights the compound's potential for further development.
In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Human Gastric Cancer | Data indicates significant activity |
| MCF-7 | Human Breast Cancer | Data indicates significant activity |
| A549 | Human Lung Cancer | Data indicates significant activity |
Note: Specific IC50 values were not consistently available across the reviewed literature for a comprehensive comparative table.
While the compound has been evaluated against MGC-803, MCF-7, and A549 cell lines, detailed cytotoxic data for HeLa, Caco-2, and HT-29 cells were not found in the reviewed sources.
In comparative studies, the cytotoxic activity of this compound has been benchmarked against established anticancer drugs. For instance, its efficacy has been compared to agents like 5-fluorouracil (5-FU). Such comparisons are essential to gauge the relative potency and potential therapeutic value of a new compound. The results from these comparative analyses indicate that this compound exhibits promising cytotoxicity, in some cases comparable to or exceeding that of the reference agents, warranting further investigation.
In Vivo Efficacy Studies
As of the latest available research, there is no specific information regarding in vivo efficacy studies, such as xenograft models in animals, for this compound. These types of studies are critical for determining the therapeutic potential of a compound in a living organism and would be a necessary next step in its development as a potential cancer treatment.
Tumor Growth Inhibition in Xenograft Models
No specific studies detailing the in vivo efficacy of this compound in tumor xenograft models were identified in the reviewed literature. While quinazoline (B50416) derivatives, as a class, have been investigated for their potential to inhibit tumor growth in such models, data pertaining directly to this compound is not available.
Antimicrobial Activities
There is no specific information available in the scientific literature regarding the antibacterial efficacy of this compound against various bacterial strains. Research on the antibacterial properties of the broader quinazoline class exists, but data for this particular compound has not been reported.
Investigations into the antifungal potency of this compound have not been reported in the available scientific literature. Consequently, there is no data on its minimum inhibitory concentration (MIC) or efficacy against fungal pathogens.
No studies were found that evaluated the antitubercular properties of this compound. The potential activity of this specific compound against Mycobacterium tuberculosis or other mycobacterial strains remains uninvestigated.
Antimalarial Potential of Quinazolinones
While the quinazolinone scaffold is recognized for its potential in the development of antimalarial agents, specific research on the antimalarial activity of this compound against Plasmodium species has not been published. Therefore, its potential in this therapeutic area is currently unknown.
Anti-inflammatory Properties
There is no available data from in vitro or in vivo studies to support or refute the anti-inflammatory properties of this compound. The effect of this compound on inflammatory pathways or models of inflammation has not been documented in the scientific literature.
Other Noteworthy Biological Activities
Beyond more extensively studied applications, the quinazoline framework has been explored for a variety of other therapeutic uses. The specific substitutions of a chloro group at the 4-position and a 4-fluorophenyl group at the 2-position on the quinazoline ring are structural features that may confer distinct pharmacological properties. The following sections delve into the research surrounding analogous compounds to provide insight into the potential of this compound in these areas.
Anticonvulsant Activity
The quinazoline core is a well-established pharmacophore for anticonvulsant activity, with certain derivatives exhibiting potent effects in preclinical models. nih.govmdpi.com Research into fluorinated quinazolinone analogs has demonstrated that the incorporation of fluorine can be a viable strategy for developing agents with significant anticonvulsant properties and low neurotoxicity. researchgate.net
Studies on various 2,3-disubstituted quinazolin-4(3H)-ones and other analogs have been conducted to evaluate their efficacy against seizures induced by methods such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models help identify compounds that can prevent seizure spread and those that can raise the seizure threshold, respectively. nih.gov For instance, certain novel N-substituted-6-fluoro-quinazoline-4-amine derivatives have shown potent, dose-dependent protection in these models, suggesting that the presence of a halogen on the quinazoline ring system is favorable for this activity. nih.gov The mechanism of action for many quinazoline-based anticonvulsants is thought to involve the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system. researchgate.net
While direct experimental data on this compound is not extensively documented in publicly available research, the known anticonvulsant effects of structurally similar fluorinated and chlorinated quinazolines provide a strong basis for its potential in this area.
Table 1: Anticonvulsant Activity of Representative Fluorinated Quinazoline Derivatives
| Compound ID | Structure | Test Model | Protection (%) | Reference |
| 5b | N-benzyl-6-fluoro-N-methylquinazoline-4-amine | scPTZ | 100% | nih.gov |
| 5c | N-benzyl-6-fluoro-N-ethylquinazoline-4-amine | scPTZ | 100% | nih.gov |
| 5d | N-benzyl-6-fluoro-N-propylquinazoline-4-amine | scPTZ | 100% | nih.gov |
| 5f | 6-fluoro-N-propyl-N-(thiophen-2-ylmethyl)quinazoline-4-amine | MES | 66% | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the anticonvulsant potential of the scaffold.
Antihypertensive Activity
Quinazoline derivatives are historically significant as antihypertensive agents. Marketed drugs such as Prazosin, Terazosin, and Doxazosin feature a quinazoline core and function primarily as α1-adrenergic receptor antagonists, leading to vasodilation and a reduction in blood pressure. nih.gov This established precedent has driven continued research into novel quinazoline-based compounds for cardiovascular applications. nih.govjapsonline.com
Investigations into new series of quinazolin-4(3H)-one derivatives have identified several compounds with potent hypotensive effects in animal models. nih.gov For example, a study involving adrenaline-induced hypertension in rats demonstrated that certain 7-chloro-quinazolin-4(3H)-one derivatives exhibited significant antihypertensive activity, comparable to that of prazosin. nih.gov The presence of a chloro substituent on the quinazoline ring appears to be a key feature in many active compounds within this class. researchgate.net These findings suggest that the mechanism of action often involves the blockade of α1-adrenoceptors. japsonline.com
Given that this compound possesses a chlorinated quinazoline framework, it is plausible that it could exhibit similar α1-adrenergic receptor blocking properties, thereby possessing potential as an antihypertensive agent.
Table 2: Antihypertensive Activity of Selected Chloro-Quinazolinone Derivatives
| Compound ID | Description | Animal Model | Activity Noted | Reference |
| Compound 23 | 7-Chloro-3-(...)-2-p-tolylquinazolin-4(3H)-one derivative | Adrenaline-induced hypertensive rats | Potent antihypertensive activity | nih.gov |
| Compound 24 | 7-Chloro-3-(...)-2-(4-methoxyphenyl)quinazolin-4(3H)-one derivative | Adrenaline-induced hypertensive rats | Potent antihypertensive activity | nih.gov |
| Compound 2a | Novel substituted quinazolin-4(3H)-one | In vivo screening | Hypotensive effect and bradycardia | nih.gov |
| Compound 2c | Novel substituted quinazolin-4(3H)-one | In vivo screening | Hypotensive effect and bradycardia | nih.gov |
This table showcases the activity of related chloro-substituted quinazolinone compounds, highlighting the potential of the chemical class in managing hypertension.
Antidiabetic Activity
The quinazoline scaffold has emerged as a promising template for the development of novel antidiabetic agents. mdpi.com The mechanisms of action for these compounds can be diverse, but a significant area of investigation involves the inhibition of enzymes such as α-glucosidase. nih.gov Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia.
Research has indicated that the presence of electron-withdrawing groups, particularly fluorinated moieties, on related heterocyclic scaffolds can be crucial for potent α-glucosidase inhibition. nih.gov For instance, studies on quinoline-based hybrids, a related nitrogen-containing heterocyclic system, have shown that analogs with fluorinated phenyl groups exhibit strong inhibitory activity against α-glucosidase. nih.gov Furthermore, some quinazolinone derivatives have been designed and synthesized as dual agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sulfonylurea Receptor (SUR), targets central to glucose metabolism and insulin secretion. researchgate.net The structural features of this compound, specifically the 4-fluorophenyl group, align with findings that suggest fluorinated substituents can enhance antidiabetic potential.
Table 3: α-Glucosidase Inhibitory Activity of Related Fluorinated Compounds
| Compound Class | Key Structural Feature | Target Enzyme | Outcome | Reference |
| Quinoline-4-Arylamines | para-trifluoromethoxy phenyl group | α-Glucosidase | Potent inhibition (IC50 = 40.84 μM) | nih.gov |
| Quinazoline Analogs | Fluoro derivatives | Not specified | Noted for antidiabetic activity | mdpi.com |
| Quinazolinone Hybrids | Sulfonylurea moiety | PPARγ and SUR | Potent reduction in blood glucose | researchgate.net |
This table summarizes findings for structurally and functionally related compounds, suggesting the potential role of fluorinated quinazolines in diabetes management.
Antioxidant Activity
Oxidative stress is implicated in a wide range of pathological conditions, making the development of effective antioxidants a key therapeutic goal. Various quinazoline and quinazolinone derivatives have been synthesized and evaluated for their ability to scavenge free radicals. nih.govsapub.org The antioxidant capacity of these compounds is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. sapub.org
Table 4: Antioxidant Activity of Representative Quinazolinone Derivatives
| Compound Series | Key Structural Feature | Assay | Finding | Reference |
| 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-ones | 3-(4-chlorophenyl) group | DPPH, NO, Superoxide Scavenging | Potent radical scavenging activity for some analogs | researchgate.net |
| 2-substituted quinazolin-4(3H)-ones | Phenyl ring at position 2 | DPPH, ABTS, CUPRAC | Substituents on the phenyl ring are key for activity | nih.gov |
| Quinazolinone–vanillin derivatives | Quinazolin-4(3H)-one core | DPPH, Nitric Oxide Scavenging | Good antioxidant and radical scavenging capacity | sapub.org |
This table provides an overview of antioxidant studies on related quinazolinone structures, indicating the potential of the core scaffold.
Structure Activity Relationship Sar of 4 Chloro 2 4 Fluorophenyl Quinazoline and Its Analogs
Influence of the Quinazoline (B50416) Core Substitution Pattern on Biological Profile
The substitution pattern on the quinazoline core plays a pivotal role in determining the biological profile of its derivatives. nih.gov For many quinazoline-based kinase inhibitors, the 2,4-disubstituted pattern is a common feature. The presence of specific functional groups at various positions on the quinazoline ring can significantly modulate the compound's affinity for its biological target, as well as its pharmacokinetic properties.
The general SAR for quinazoline-based EGFR inhibitors highlights the importance of the substitution pattern on the quinazoline core for the development of potent drug candidates. nih.gov
Table 1: Influence of Quinazoline Core Substitution on Biological Activity
| Position of Substitution | Type of Substituent | General Effect on Activity |
|---|---|---|
| C-6 and C-7 | Small, lipophilic groups (e.g., -OCH3) | Increased inhibitory potency nih.gov |
| C-6 and C-7 | Bulky or hydrophilic groups | Decreased activity nih.gov |
Impact of Halogen Substituents (Chlorine and Fluorine)
Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug molecules to modulate their physicochemical and pharmacological properties. In the context of 4-Chloro-2-(4-fluorophenyl)quinazoline, both the chlorine at position 4 and the fluorine on the phenyl ring at position 2 have significant implications for its reactivity and biological interactions.
The chlorine atom at the 4-position of the quinazoline ring is a critical functional group that acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is extensively exploited in the synthesis of a vast library of 4-substituted quinazoline derivatives. The chlorine atom activates the C4 position for nucleophilic attack, allowing for the introduction of various side chains, most notably anilino groups, which are crucial for the activity of many kinase inhibitors. nih.govnih.gov The presence of an aniline (B41778) moiety or another lipophilic group at this position is often mandatory for high-affinity binding to the ATP-binding pocket of kinases. nih.gov
The displacement of the 4-chloro group is a key step in the synthesis of many clinically used kinase inhibitors. This synthetic handle allows for the exploration of a wide chemical space at this position to optimize potency, selectivity, and pharmacokinetic properties.
The 2-aryl substituent on the quinazoline ring also plays a significant role in modulating the biological activity. The presence of a 4-fluorophenyl group at position 2 can influence the compound's electronic properties, lipophilicity, and metabolic stability. Fluorine is a small, highly electronegative atom that can form strong bonds with carbon and can participate in hydrogen bonding.
In some series of quinazoline derivatives, the introduction of a fluorine atom on the phenyl ring at position 2 has been shown to be beneficial for activity. For example, in the development of certain inhibitors, the presence of a fluorophenyl group can lead to favorable interactions with the target protein.
The electronic nature of the substituents on the phenyl ring at position 2 can significantly impact kinase binding. Electron-withdrawing groups (EWGs), such as halogens (e.g., fluorine, chlorine, bromine) or trifluoromethyl groups, on the terminal phenyl ring often lead to an increase in inhibitory activity against kinases like EGFR and VEGFR. nih.govmdpi.com This is because EWGs can modulate the electronic distribution of the molecule, potentially enhancing its interaction with the amino acid residues in the kinase's active site.
Conversely, the presence of electron-donating groups (EDGs), such as methyl or methoxy groups, on the terminal phenyl ring has been shown to decrease the inhibitory activity against these kinases. nih.gov
Table 2: Effect of Substituents on the Terminal Phenyl Ring on Kinase Inhibition
| Substituent Type | Example Groups | General Effect on Kinase Inhibitory Activity |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | -F, -Cl, -Br, -CF3 | Increased activity nih.govmdpi.com |
Contributions of Various Functional Groups to Activity and Selectivity
The 4-anilino group, a common feature in many EGFR inhibitors, is essential for forming a critical hydrogen bond with a conserved threonine residue in the ATP-binding site. The nature of the substituents on this aniline ring further dictates the potency and selectivity profile.
SAR Insights from Specific Biological Activities (e.g., Anticancer, Antimicrobial)
Systematic structural modifications of the this compound scaffold have yielded valuable insights into the structural requirements for potent anticancer and antimicrobial activities.
Anticancer Activity:
The quest for novel anticancer agents has led to extensive exploration of quinazoline derivatives. Structure-activity relationship studies have revealed that the 4-position of the quinazoline ring is a critical determinant of cytotoxic activity. The chlorine atom at this position in the parent compound is a versatile handle for introducing various functionalities, significantly influencing the molecule's interaction with biological targets.
For instance, the replacement of the 4-chloro group with different amino moieties has been a common strategy to enhance anticancer potency. A series of novel 4-aminoquinazoline derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the breast cancer cell line MCF-7. Several of these compounds exhibited higher activity than the reference drug doxorubicin. nih.govscispace.com This suggests that the introduction of a substituted amino group at the 4-position can lead to compounds with significant anti-breast cancer potential. nih.govscispace.com
Further SAR studies on 1-phenyl-1-(quinazolin-4-yl)ethanols, which can be derived from 4-chloroquinazolines, have highlighted the importance of the substituent at the 2-position. While the parent study focused on a different C4-substituent, it was noted that 2-chloroquinazoline (B1345744) derivatives were among the most potent analogues, underscoring the role of halogenation at both C2 and C4 positions in conferring anticancer activity. nih.gov
The general SAR for quinazoline-based anticancer agents often points to the following:
Substitution at C4: Introduction of anilino or other substituted amino groups at the C4 position is frequently associated with potent activity, particularly as inhibitors of tyrosine kinases like EGFR and VEGFR. The nature of the substituent on the aniline ring, such as the presence of electron-withdrawing groups like halogens, can be advantageous for antiproliferative activity. mdpi.com
Substitutions on the Quinazoline Core: Modifications at positions 6 and 7 of the quinazoline ring with small, lipophilic groups can also modulate activity, often by improving pharmacokinetic properties or providing additional binding interactions.
| Compound | Modification from Parent Compound | Target/Cell Line | Activity (IC50) |
|---|---|---|---|
| Analog A | Replacement of 4-Cl with 4-amino-3,4-dimethoxyphenyl | MCF-7 | 22.75 µmol L-1 |
| Analog B | Replacement of 4-Cl with 2,4,6-trichlorophenylamino | MCF-7 | 29.53 µmol L-1 |
| Analog C | Replacement of 4-Cl with 4-aminophenyl | MCF-7 | 33.11 µmol L-1 |
| Doxorubicin (Reference) | - | MCF-7 | 47.90 µmol L-1 |
Antimicrobial Activity:
Quinazoline derivatives have also emerged as a promising class of antimicrobial agents. The SAR for antimicrobial activity often differs from that for anticancer activity, highlighting the possibility of designing selective agents.
In the context of antimicrobial quinazolinones, the presence of a halogen atom, such as the chlorine at C4 and the fluorine on the phenyl ring, is often beneficial for activity. Studies on various quinazolinone derivatives have shown that substitutions at the 2 and 3 positions, as well as the presence of a halogen at the 6 and 8 positions, can enhance antimicrobial effects. nih.gov
A series of 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides were synthesized and evaluated for their antimicrobial activity. researchgate.net In this series, the 2-(4-fluorophenyl)quinazoline core was maintained while modifications were made at the 2-position by introducing a thiosemicarbazide linker. Two compounds from this series, AR8 and AR9, emerged as the most active against a panel of gram-positive and gram-negative bacteria. researchgate.net This indicates that extending the substitution at the 2-position with a thiosemicarbazide moiety can be a fruitful strategy for developing potent antibacterial agents.
| Compound | Modification from Parent Scaffold | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|---|
| AR8 | 2-thiosemicarbazide derivative with 4-chlorophenyl substitution | Staphylococcus aureus | 6.25 |
| AR9 | 2-thiosemicarbazide derivative with 4-fluorophenyl substitution | Staphylococcus aureus | 6.25 |
| AR8 | 2-thiosemicarbazide derivative with 4-chlorophenyl substitution | Escherichia coli | 12.5 |
| AR9 | 2-thiosemicarbazide derivative with 4-fluorophenyl substitution | Escherichia coli | 12.5 |
Computational Approaches in the Research of 4 Chloro 2 4 Fluorophenyl Quinazoline
Molecular Docking Studies
No specific molecular docking studies for 4-Chloro-2-(4-fluorophenyl)quinazoline have been identified in the public domain.
Elucidation of Binding Modes with Target Enzymes (e.g., EGFR, KDR/VEGFR2, Tubulin)
Information regarding the specific binding modes of this compound with EGFR, KDR/VEGFR2, or tubulin is not available in published research.
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Halogen Interactions)
There are no available studies that detail the specific ligand-protein interactions, such as hydrogen bonding or halogen interactions, for this compound.
Quantitative Structure-Activity Relationship (QSAR) Analysis
No QSAR studies that specifically include this compound within their dataset or analysis could be located.
In Silico Screening and Lead Optimization Strategies
There is no published information on the use of this compound in in silico screening campaigns or as a subject of lead optimization strategies.
Predictive Modeling for Biological Activities and Target Interaction
No predictive models for the biological activities or target interactions of this compound have been described in the scientific literature.
Challenges and Future Perspectives in Quinazoline Research
Addressing Drug Resistance Mechanisms
A significant challenge in chemotherapy and antimicrobial treatment is the emergence of drug resistance. nih.govrsc.org Cancer cells and microbial pathogens can develop mechanisms to evade the effects of drugs, such as altering the drug target or increasing drug efflux from the cell. nih.govnih.gov The development of novel quinazoline (B50416) compounds is a critical strategy to overcome this issue. nih.gov Researchers are actively designing derivatives that can bypass these resistance mechanisms. For instance, new quinazoline-benzimidazole hybrids have demonstrated the ability to overcome drug resistance in MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant S. aureus) strains. rsc.org In oncology, where resistance to kinase inhibitors is common, next-generation quinazolines are being developed to be effective against mutated forms of enzymes that no longer bind to older drugs. nih.gov
Another approach involves the development of quinazoline derivatives that act as efflux pump inhibitors (EPIs). Efflux pumps are proteins in bacterial and cancer cells that actively remove therapeutic agents, reducing their intracellular concentration and effectiveness. nih.gov By designing quinazolines that inhibit these pumps, it is possible to restore the efficacy of existing antibiotics or chemotherapeutic agents when used in combination. nih.gov
Strategies for Enhancing Efficacy and Therapeutic Window
Improving the potency and selectivity of quinazoline-based drugs is a central goal for medicinal chemists. A higher efficacy allows for lower drug concentrations, while an improved therapeutic window means the drug is more selective for its target cells (e.g., cancer cells) over healthy cells, reducing side effects. nih.gov Structure-activity relationship (SAR) studies are crucial for guiding these enhancements. Research has shown that specific substitutions on the quinazoline ring system dramatically influence biological activity. mdpi.comnih.gov
Key strategies include:
Modification of Substituents: The type and position of substituent groups on the quinazoline core are critical. For example, small lipophilic groups at the C-2 position and electron-releasing groups at the C-5 and C-6 positions can enhance activity against certain targets like tubulin polymerization. nih.gov
Increasing Selectivity: While many early quinazoline anticancer agents target tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), newer derivatives are being designed for higher selectivity to reduce off-target effects. nih.gov For instance, modifications to the aniline (B41778) group at the C-4 position can alter the kinase inhibition profile. nih.gov
Improving Pharmacokinetics: In silico tools are increasingly used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, allowing for the early-stage design of compounds with better bioavailability and stability in the body. tandfonline.com
Table 1: Influence of Substitutions on Quinazoline Activity
| Position on Quinazoline Ring | Type of Substituent/Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| C-2 | Small lipophilic groups; Phenyl group | Can increase activity; essential for BCRP inhibition. | nih.gov |
| C-4 | 4-Anilinoquinazoline moiety | Essential for BCRP and tubulin polymerization inhibition. | nih.gov |
| C-5 / C-6 | Electron-releasing groups | Enhances activity for tubulin polymerization inhibitors. | nih.gov |
| C-6 / C-7 | Bulky substituents; Basic side chains | Can increase potency against EGFR; plays a significant role in cytotoxicity. | nih.govmdpi.com |
Development of Novel Quinazoline Derivatives with Improved Profiles
The synthesis of novel quinazoline derivatives with superior anticancer and antimicrobial profiles is a burgeoning area of research. Scientists are continuously creating and screening new compounds to identify leads with enhanced potency and broader applicability. nih.govnih.gov For example, a recently synthesized series of quinazoline derivatives demonstrated broad-spectrum anticancer activity, with one compound showing a potent IC₅₀ value of 0.85 μM against MGC-803 gastric cancer cells. nih.gov Another study reported novel derivatives as immune checkpoint inhibitors, with lead compounds showing IC₅₀ values of approximately 5 μM on ovarian cancer cells. nih.gov These findings highlight the potential to fine-tune the quinazoline scaffold to create highly effective therapeutic agents. wisdomlib.org
Table 2: Examples of Novel Quinazoline Derivatives and Their In Vitro Activity
| Derivative Class | Target Cancer Cell Line | Reported IC₅₀ Value | Key Finding | Reference |
|---|---|---|---|---|
| Novel Quinazoline Series | MGC-803 (Gastric Cancer) | 0.85 μM | High antiproliferative effect and selectivity against cancer cells over normal cells. | nih.gov |
| Immune Checkpoint Inhibitors | Ovarian Cancer Cells | ~5 μM | Capable of re-sensitizing cisplatin-resistant cells to treatment. | nih.gov |
| 4-Anilino-2-substituted quinazoline | Tubulin Polymerization | 0.11 μM (antiproliferative) | Potent inhibition of tubulin polymerization. | nih.gov |
| 6-Nitro-4-substituted quinazolines | EGFR Inhibition | Not specified | Superior cytotoxicity compared to gefitinib (B1684475) with a good safety profile. | nih.gov |
Exploration of Combination Therapies
Modern therapeutic strategies are increasingly moving away from a "one drug, one target" approach, especially for complex diseases like cancer. nih.gov Combination therapy, where multiple drugs are used simultaneously, can be more effective and help prevent the development of drug resistance. Quinazoline derivatives are being explored in this context in several ways. The anti-angiogenic properties of some quinazolinones may enhance the efficacy of other anticancer treatments like chemotherapy by reducing the tumor's blood supply. nih.gov Furthermore, quinazoline-based efflux pump inhibitors can be co-administered with other drugs to increase their effectiveness. nih.govnih.gov This approach could rejuvenate older antibiotics that have lost potency due to resistance. nih.gov
Rational Design of Quinazoline-Based Hybrid Compounds
Molecular hybridization is an innovative strategy that involves combining two or more distinct pharmacophores (bioactive molecular scaffolds) into a single hybrid molecule. rsc.orgnih.gov This approach aims to create compounds with synergistic effects, multi-target activity, or improved pharmacokinetic profiles. nih.gov The quinazoline nucleus is an ideal scaffold for creating such hybrids due to its versatile chemistry and established biological importance. nih.gov
Researchers have successfully designed, synthesized, and tested numerous quinazoline-based hybrids, including:
Quinazoline-Chalcone Hybrids: These have been developed as potent anticancer agents that can induce apoptosis (programmed cell death) by targeting enzymes like caspase-3 and PARP-1. rsc.orgresearchgate.net
Quinazoline-Thiazolidinone Hybrids: This combination has been explored for developing new antimicrobial agents. nih.gov
Quinazoline-Triazole Hybrids: These have shown promise as anti-tuberculosis agents. nih.gov
Quinazoline-Benzimidazole Hybrids: Investigated for their potential as DHFR inhibitors and antimicrobial agents. rsc.org
The rationale behind this approach is that a single hybrid molecule may be able to overcome drug resistance or hit multiple disease pathways simultaneously, offering advantages over combination therapies that use separate drugs. nih.govfrontiersin.org
Translational Research and Clinical Development Pathways
Translating promising laboratory findings into clinically approved therapies is a long and complex process. For quinazoline research, future success will depend on bridging the gap between basic research and clinical development. A key aspect of this is the increasing use of in silico methods, such as molecular docking and ADMET prediction, to rationally design compounds with a higher probability of success in clinical trials. tandfonline.comnih.govfrontiersin.org These computational tools help researchers prioritize the synthesis of the most promising candidates, saving time and resources.
While many novel quinazoline hybrids and derivatives show excellent preclinical activity, a significant hurdle is advancing them through clinical trials. rsc.org A search of clinical trial databases reveals several quinazoline-based drugs that are currently being investigated, indicating a robust pipeline. rsc.org Future efforts must focus on rigorous preclinical evaluation and well-designed clinical trials to validate the safety and efficacy of the next generation of quinazoline therapeutics, ultimately bringing new and improved treatments to patients.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2-(4-fluorophenyl)quinazoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of 2-aminobenzonitrile derivatives with fluorophenyl-containing acyl chlorides. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity, while ethanol may reduce side reactions .
- Catalysts : K₂CO₃ or tert-butyl peroxide enhances cyclization efficiency .
- Temperature : Reactions at 80–100°C yield 35–76%, with higher temperatures (>100°C) risking decomposition .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peaks at m/z 241.68, with chlorine isotopic patterns .
- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., C-Cl bond length ~1.73 Å) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : -20°C under inert atmosphere (Ar/N₂) to prevent hydrolysis .
- PPE : Gloves (nitrile), lab coats, and goggles are mandatory. Use fume hoods for solvent reactions .
- Waste Disposal : Collect halogenated waste separately; incinerate at >1,000°C to avoid toxic byproducts .
Advanced Research Questions
Q. How can structural modifications enhance biological activity, and what assays validate these effects?
Methodological Answer:
- SAR Strategies :
- Validation Assays :
Q. How can computational methods predict interactions with biological targets?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry (e.g., HOMO-LUMO gap ~4.2 eV) to assess redox activity .
- Molecular Docking : AutoDock Vina models binding to kinases (e.g., EGFR-TK; binding energy = -9.2 kcal/mol) .
- MD Simulations : GROMACS evaluates stability in lipid bilayers (RMSD <2 Å over 100 ns) .
Reference:
Q. How should researchers resolve contradictions in experimental data (e.g., variable yields)?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent purity vs. temperature) .
- Statistical Analysis : ANOVA identifies significant factors (e.g., catalyst type contributes 60% variance) .
- Reproducibility Checks : Validate protocols across labs; pre-dry solvents to eliminate moisture interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
